5-Trifluoromethyl-1H-benzimidazole
Overview
Description
5-Trifluoromethyl-1H-benzimidazole is a chemical compound with the molecular formula C8H5F3N2 . It has a molecular weight of 186.14 and is a yellow solid . The IUPAC name for this compound is 5-(trifluoromethyl)-1H-benzimidazole .
Synthesis Analysis
Benzimidazole derivatives, including 5-Trifluoromethyl-1H-benzimidazole, have been synthesized using various methods . One method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .
Molecular Structure Analysis
The molecular structure of 5-Trifluoromethyl-1H-benzimidazole consists of a benzimidazole ring with a trifluoromethyl group attached at the 5-position . The benzimidazole ring is a fused aromatic ring structure that consists of a benzene ring fused to an imidazole ring .
Chemical Reactions Analysis
Benzimidazole, the parent compound of 5-Trifluoromethyl-1H-benzimidazole, is a halide- and amine-substituted aromatic compound . It can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
5-Trifluoromethyl-1H-benzimidazole is a yellow solid . The storage temperature is 0-5 degrees Celsius .
Scientific Research Applications
Antimicrobial Activities : Benzimidazole derivatives, including those with trifluoromethyl groups, have shown significant antimicrobial activities. They are effective against a range of bacterial and fungal pathogens. For instance, certain benzimidazole derivatives demonstrate strong antibacterial and antifungal activities, potentially more potent than reference drugs like Chloromycin and Fluconazole (Zhang, Lin, Rasheed, & Zhou, 2014).
Antiprotozoal and Antihelminthic Properties : Studies have found that benzimidazole derivatives, including 2-(trifluoromethyl)-1H-benzimidazole, show nanomolar activities against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, and also effective against the nematode Trichinella spiralis (Hernández‐Luis et al., 2010).
DNA Topoisomerase Inhibition : Certain benzimidazole compounds, including those with trifluoromethyl groups, have been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme critical in DNA replication and cell division (Alpan, Gunes, & Topçu, 2007).
Applications in Polymer Chemistry : Benzimidazole derivatives with trifluoromethyl groups have been used to synthesize soluble polyimides. These polymers exhibit high thermal stability and low coefficients of thermal expansion, making them suitable for various industrial applications (Choi et al., 2008).
Anticancer Potential : Some benzimidazole compounds, particularly those combined with triazolo-thiadiazoles, have shown promising anticancer activity. These compounds were found to inhibit the growth of various cancer cell lines, indicating their potential as lead compounds in cancer therapy (Husain et al., 2013).
Corrosion Inhibition : Benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. They demonstrate significant efficiency in protecting steel surfaces, making them valuable in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Anticoagulant Bioactivity : Some benzimidazole fluorinated derivatives have shown potential as anticoagulants, exhibiting inhibitory activity against thrombin. This suggests their utility in developing new therapeutic agents for blood clotting disorders (Haoran, Yujie, Xiaodong, & Yonghong, 2016).
Future Directions
Benzimidazole derivatives, including 5-Trifluoromethyl-1H-benzimidazole, have been the subject of extensive research due to their wide range of biological activities . Future research will likely continue to explore the diverse therapeutic applications of these compounds, with a focus on developing more selective, potent, and multi-target anticancer agents .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCHIALSXSAECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325197 | |
Record name | 5-Trifluoromethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trifluoromethyl-1H-benzimidazole | |
CAS RN |
326-55-6 | |
Record name | 5-Trifluoromethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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